4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine
Overview
Description
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C10H15ClN4S and its molecular weight is 258.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
The pyranopyrimidine core, closely related to the chemical structure of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent reviews have highlighted the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, utilizing a range of catalysts such as organocatalysts, metal catalysts, and nanocatalysts to develop lead molecules through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Tautomeric Equilibria in Nucleic Acid Bases
The tautomeric equilibria of purine and pyrimidine bases, which are structurally similar to this compound, have been studied to understand their interactions with the environment. These studies have shown that environmental interactions can significantly influence the stability of tautomeric forms, which is crucial for understanding the biological implications of these molecules (Person et al., 1989).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, which include the pyrimidine core found in this compound, has revealed their potential in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant promise in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biopolymers and Drug Delivery
The chemical modification of biopolymers like xylan to produce ethers and esters with specific properties is a promising area of research. Studies have demonstrated the potential of these modified biopolymers in creating spherical nanoparticles for drug delivery applications, indicating a possible research avenue for compounds like this compound (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Properties
IUPAC Name |
4-chloro-N-methyl-5-methylsulfanyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S/c1-12-10-13-8(11)7(16-2)9(14-10)15-5-3-4-6-15/h3-6H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFYBFWYRLEDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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